4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the reaction of 2-chloropyrimidine with 5-methylpyrimidine-2-amine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperazine to introduce the piperazine ring. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with morpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of hydrogen atoms with the nucleophile used.
Scientific Research Applications
4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential medicinal applications.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic and antimicrobial activities.
Uniqueness
4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine is unique due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for the development of new compounds with diverse biological activities. Its structure allows for multiple points of functionalization, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-[4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-12-19-16(20-13-14)23-6-4-22(5-7-23)15-2-3-18-17(21-15)24-8-10-25-11-9-24/h2-3,12-13H,4-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWNYIJUONTRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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